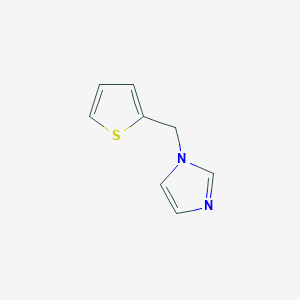

1-(Thien-2-ylmethyl)-imidazole

Description

Contextual Significance of Imidazole (B134444) and Thiophene (B33073) Heterocycles in Advanced Chemical Systems

Imidazole and thiophene are five-membered heterocyclic rings that are fundamental building blocks in numerous biologically active molecules and advanced materials. ijsrtjournal.comajrconline.org

Imidazole is a planar, five-membered ring containing two nitrogen atoms. ajrconline.orgijprajournal.com This structure is found in essential biological molecules like the amino acid histidine and the hormone histamine. ijprajournal.comresearchgate.net The presence of two nitrogen atoms gives imidazole unique electronic properties, allowing it to act as both a proton donor and acceptor. ajrconline.org This versatility makes it a "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgmdpi.comnih.gov

Thiophene , a five-membered ring containing a sulfur atom, is another crucial heterocycle in medicinal chemistry and materials science. ijsrtjournal.com Its structural similarity to benzene (B151609) allows it to participate in various non-covalent interactions, yet its unique electronic nature, imparted by the sulfur atom, often leads to enhanced biological activity or improved physicochemical properties in drug candidates. ijsrtjournal.com Thiophene derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net

The combination of these two heterocycles in a single molecule, as seen in 1-(thien-2-ylmethyl)-imidazole, can lead to synergistic or novel properties, making such hybrid compounds attractive targets for chemical synthesis and investigation.

Overview of the Research Landscape for this compound and Analogous Structures

Research on this compound and its analogs has explored their synthesis and potential applications. For instance, a modified procedure for the synthesis of a structurally similar compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, has been reported, highlighting the interest in this class of molecules. mdpi.com This synthesis involved the reaction of thiophene-2-carbaldehyde (B41791) with N-benzylethylenediamine, followed by oxidation. mdpi.com

The broader research landscape for imidazole- and thiophene-containing compounds is vast. Studies have investigated their potential as anticancer agents, with some imidazole-based compounds showing promise as inhibitors of various kinases. mdpi.comnih.gov Metal complexes of thiophene-imidazole derivatives have also been synthesized and evaluated for their antibacterial activity. mdpi.com For example, zinc (II), cobalt (II), nickel (II), and copper (II) complexes of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole demonstrated enhanced antibacterial activity compared to the free ligand. mdpi.com

The exploration of analogous structures, such as those where the thiophene or imidazole ring is substituted, is an active area of research. tandfonline.comsapub.org These studies aim to understand the structure-activity relationships and to develop new compounds with tailored properties for specific applications.

Chemical and Physical Properties

The specific chemical and physical properties of this compound are not extensively detailed in the provided search results. However, general properties can be inferred from its constituent parts and from data available for analogous compounds. For instance, the related compound 1-(thiophen-3-ylmethyl)imidazole-2-carbothioamide has a molecular weight of 223.3 g/mol . nih.gov The simpler 2-(thiophen-2-yl)-1H-imidazole has a molecular weight of 150.20 g/mol . nih.gov These values provide an approximation of the molecular size of the target compound.

Interactive Data Table: Properties of Related Thiophene-Imidazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 1-(Thiophen-3-ylmethyl)imidazole-2-carbothioamide | C9H9N3S2 | 223.3 nih.gov |

| 2-(Thiophen-2-yl)-1H-imidazole | C7H6N2S | 150.20 nih.gov |

Synthesis

The synthesis of this compound itself is not explicitly described in the provided search results. However, methods for creating similar structures offer insights into potential synthetic routes.

A common approach for synthesizing N-substituted imidazoles involves the reaction of imidazole with an appropriate alkyl halide. Therefore, a plausible synthesis of this compound would involve the reaction of imidazole with 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593) in the presence of a base.

The synthesis of a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, was achieved by reacting thiophene-2-carbaldehyde with N-benzylethylenediamine in dichloromethane, followed by treatment with N-bromosuccinimide (NBS). mdpi.com This method, while leading to a dihydroimidazole (B8729859) derivative, demonstrates a strategy for linking a thiophene-containing group to an imidazole precursor.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazole |

InChI |

InChI=1S/C8H8N2S/c1-2-8(11-5-1)6-10-4-3-9-7-10/h1-5,7H,6H2 |

InChI Key |

TVWNTHQOWDGMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CN2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Thien 2 Ylmethyl Imidazole

Established Synthetic Routes for Imidazole (B134444) Derivatives with Thiophene (B33073) Moieties

Established methods for the synthesis of imidazole derivatives containing thiophene moieties are well-documented, offering reliable pathways to this class of compounds. These routes can be broadly categorized into those that construct the imidazole ring and those that functionalize a pre-formed imidazole.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including imidazoles. These methods involve the formation of the imidazole ring from acyclic precursors, often in a single step or a short sequence.

A classic approach to imidazole synthesis is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), followed by an oxidation step. This method, known as the Debus-Radziszewski synthesis, can be adapted to produce thiophene-substituted imidazoles. For instance, the reaction of a thiophene-containing dicarbonyl compound or a thiophene aldehyde can lead to the desired imidazole framework. The final step of aromatization to the imidazole is often an oxidative process.

A notable example involves the synthesis of phenanthro[9,10-d]imidazole derivatives incorporating thiophene units via the Debus-Radziszewski reaction. This demonstrates the applicability of this condensation-oxidation strategy for creating complex molecules with both thiophene and imidazole rings. The general mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then reacts with the aldehyde.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | 2,4,5-Trisubstituted imidazole | [Debus-Radziszewski Synthesis] |

| Phenanthrene-9,10-dione | Thiophene-2-carbaldehyde (B41791) | Ammonium (B1175870) acetate (B1210297) | 2-(Thiophen-2-yl)-1H-phenanthro[9,10-d]imidazole |

One-pot multicomponent reactions are highly efficient for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. Several such methods have been developed for the synthesis of substituted imidazoles. For the preparation of 1-(thien-2-ylmethyl)-imidazole analogues, a one-pot reaction can be envisioned starting from thiophene-2-carbaldehyde, an amine, a 1,2-dicarbonyl compound, and a source of ammonia.

Microwave-assisted one-pot synthesis has emerged as a powerful tool for accelerating these reactions. For example, the synthesis of tri- and tetrasubstituted imidazoles from aryl aldehydes has been successfully achieved under microwave irradiation in water, catalyzed by an N-heterocyclic carbene (NHC). This approach can be extended to thiophene aldehydes to generate the desired thiophene-substituted imidazole core. Another example is the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives, which demonstrates the versatility of one-pot multicomponent reactions under microwave conditions.

Solvent-free conditions also offer an environmentally friendly alternative for one-pot imidazole synthesis. A convenient procedure for the synthesis of imidazole derivatives involves heating a mixture of an aromatic aldehyde, an o-phenylenediamine (B120857), and ammonium acetate at 70°C without any solvent. Adapting this method by using an appropriate amine instead of o-phenylenediamine could potentially lead to 1-substituted imidazoles.

| Aldehyde | Amine Source | Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehyde | Ammonium Acetate | Benzil | NHC, Microwave, Water | Trisubstituted imidazole | |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Primary amines, Ammonium acetate | Benzil | p-TsOH, Microwave | Tri/tetrasubstituted imidazole | |

| Aromatic aldehyde | o-Phenylenediamine, Ammonium acetate | - | 70°C, Solvent-free | 2-Aryl-1H-benzo[d]imidazole |

N-Alkylation and Related Functionalization Strategies

The most direct route to this compound is the N-alkylation of imidazole with a suitable 2-thienylmethyl halide. This method involves the deprotonation of imidazole with a base to form the imidazolide (B1226674) anion, which then acts as a nucleophile to displace the halide from the thienylmethyl halide.

A typical procedure involves reacting imidazole with 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593) in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like acetone (B3395972) or dimethylformamide (DMF). For instance, the synthesis of the isomeric 1-(3-thienylmethyl)-1H-imidazole is achieved by refluxing a mixture of imidazole, 3-bromomethylthiophene, and potassium carbonate in dry acetone.

| Imidazole | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Imidazole | 3-Bromomethylthiophene | K₂CO₃ | Acetone | Reflux, 4 hours | Not specified | |

| Imidazole | Alkyl halides | KOH/Al₂O₃ | - | Mild conditions | Good | |

| Imidazole | Ethylchloroacetate | K₂CO₃ | Acetone | Reflux | 82% (intermediate) |

Dehydrogenation of Imidazoline (B1206853) Precursors

An alternative strategy involves the synthesis of the corresponding imidazoline precursor, 1-(thien-2-ylmethyl)-4,5-dihydro-1H-imidazole, followed by its dehydrogenation to the aromatic imidazole. The imidazoline precursor can be synthesized by the condensation of N-(thien-2-ylmethyl)ethane-1,2-diamine with a suitable one-carbon source, such as an orthoester or an aldehyde.

The dehydrogenation of the imidazoline to the imidazole can be achieved using various oxidizing agents. Common reagents for this transformation include manganese dioxide, potassium permanganate, or catalytic methods using palladium on carbon (Pd/C) with a hydrogen acceptor. For example, 2-imidazolines have been smoothly oxidized to the corresponding imidazoles using (diacetoxyiodo)benzene (B116549) at room temperature. A procedure for the synthesis of a thienyl-substituted imidazoline, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, has been reported, which involves the reaction of N-benzylethylenediamine and thiophene-2-carbaldehyde with N-bromosuccinimide (NBS). This precursor could then be dehydrogenated to the corresponding imidazole.

| Imidazoline Precursor | Dehydrogenating Agent | Conditions | Product | Reference |

| 2-Substituted-2-imidazolines | (Diacetoxyiodo)benzene | Room Temperature | 2-Substituted imidazoles | |

| 2-Aryl-Δ²-imidazolines | DMSO | 120°C, 48 hours | 2-Aryl-1H-imidazoles |

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents, several advanced synthetic approaches have been developed. These methods often offer improved yields, cleaner reactions, and are more environmentally friendly.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the N-alkylation of imidazoles and one-pot multicomponent reactions for imidazole synthesis. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. For example, a microwave-assisted, one-pot synthesis of 2,4,5-triphenyl imidazoles has been reported to proceed in 1-3 minutes in the presence of glacial acetic acid under solvent-free conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a green and efficient method for the synthesis of imidazole derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully applied to the N-alkylation of the imidazole nucleus, offering a significant reduction in reaction time compared to conventional heating methods. One-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been achieved in high yields under ultrasonic irradiation using magnetic nanoparticles as a catalyst.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The N-alkylation of imidazole has been successfully performed in a continuous flow reactor using an acidic zeolite catalyst at high temperature and pressure. This method allows for high productivity and selectivity, with water being the only byproduct, making it a green and sustainable process.

| Advanced Method | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | One-pot synthesis of polysubstituted imidazoles | |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, green chemistry | N-alkylation of imidazole, one-pot synthesis of trisubstituted imidazoles | |

| Flow Chemistry | Improved safety and scalability, high productivity | N-alkylation of imidazole using a zeolite catalyst |

Iodine-Catalyzed Synthesis

Molecular iodine has emerged as a versatile and mild catalyst for various organic transformations, including the synthesis of heterocyclic compounds. While specific literature detailing an iodine-catalyzed synthesis of this compound is not prevalent, the principles of iodine catalysis in the formation of related imidazole structures, such as imidazo[1,2-a]pyridines, can be considered. In such syntheses, iodine, often in conjunction with an oxidizing agent like copper oxide (CuO), can promote the formation of an essential iodo-intermediate from a carbonyl compound. This intermediate then undergoes nucleophilic substitution with an amine, followed by cyclization to form the imidazole ring.

A proposed iodine-catalyzed route could involve the reaction of 2-aminopyridine (B139424) with a carbonyl compound, where iodine facilitates the key C-N bond formations. The reaction mechanism is thought to involve the oxidative dehydrogenation of an amine intermediate, followed by intramolecular amination and subsequent rearrangement to yield the final product beilstein-journals.org. For the specific synthesis of this compound, a hypothetical pathway could involve an iodine-promoted reaction between thiophene-2-carbaldehyde, an amine source, and a glyoxal (B1671930) equivalent, though this remains to be demonstrated experimentally. The role of iodine would be to activate the substrates and facilitate the cyclization process under relatively mild conditions.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, increase yields, and often improve the green profile of chemical processes. nih.govnih.gov The application of microwave irradiation to the synthesis of imidazole derivatives is well-documented, offering substantial reductions in reaction times compared to conventional heating methods. derpharmachemica.com

For the synthesis of this compound, a microwave-assisted approach would typically involve the reaction of imidazole with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene in the presence of a base. The use of microwave energy can dramatically shorten the reaction time from hours to minutes. A general procedure might involve mixing the reactants in a suitable solvent, such as ethanol (B145695) or water, which are considered green solvents, and irradiating the mixture in a microwave reactor at a controlled temperature and power. nih.govnih.govtubitak.gov.tr

The key advantages of this protocol include operational simplicity, rapid reaction times, and often excellent product yields. nih.gov The choice of solvent can be critical, with polar protic solvents like water and ethanol often giving superior results. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling, non-polar solvents | Can utilize greener solvents like water and ethanol |

| Yields | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent | Often reduced |

Van Leusen Imidazole Synthesis and Adaptations

The Van Leusen imidazole synthesis is a powerful and versatile method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov An adaptation of this method can be envisioned for the synthesis of this compound.

The synthesis would commence with the in-situ formation of an aldimine from thiophene-2-carbaldehyde and a suitable amine. This aldimine then reacts with TosMIC in the presence of a base. The reaction is driven by the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC. organic-chemistry.org A notable adaptation involves the reaction of TosMIC with a secondary ketimine's enaminic tautomeric form, which has been reported to yield 1,4-disubstituted 5-methylimidazoles. researchgate.net A similar strategy could potentially be employed for the synthesis of the target compound.

A plausible reaction pathway involves the following steps:

Condensation of an amine with thiophene-2-carbaldehyde to form the corresponding aldimine.

Base-mediated reaction of the aldimine with TosMIC.

Cyclization to form a 4-tosyl-2-imidazoline intermediate.

Elimination of p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole product. organic-chemistry.org

This method is highly valued for its reliability and the ability to introduce a variety of substituents onto the imidazole core. nih.govnih.gov

Regioselective Synthesis Strategies

A key challenge in the synthesis of unsymmetrically substituted imidazoles is controlling the regioselectivity of N-alkylation. Imidazole itself has two chemically equivalent nitrogen atoms, but once substituted, the remaining nitrogen atoms in imidazole-containing heterocycles can exhibit different reactivities. For the synthesis of this compound, the goal is to selectively form the bond between the thienylmethyl group and one of the imidazole nitrogens.

Direct N-alkylation of imidazole with an appropriate electrophile, such as 2-(bromomethyl)thiophene or 2-(chloromethyl)thiophene, is a common and direct approach. A reported synthesis for the analogous 1-(3-thienylmethyl)-1H-imidazole involves refluxing imidazole with 3-bromomethylthiophene and potassium carbonate in dry acetone, affording the desired product. prepchem.com This straightforward procedure suggests that direct alkylation can be a regioselective and efficient method.

Under conventional conditions, alkylation typically favors the less sterically hindered nitrogen atom. sci-hub.se However, various strategies can be employed to control the regioselectivity. The choice of base, solvent, and reaction temperature can influence the outcome. In some cases, organomagnesium reagents have been used to direct alkylation to the more sterically hindered nitrogen. sci-hub.se For the synthesis of this compound, the symmetry of the imidazole starting material simplifies the issue, as both nitrogen atoms are equivalent prior to the first substitution.

Scalability Considerations in Synthetic Design

When moving from laboratory-scale synthesis to larger-scale industrial production, several factors must be considered to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, the direct N-alkylation route appears to be the most amenable to scale-up.

Key scalability considerations include:

Cost and Availability of Starting Materials: Imidazole and 2-(chloromethyl)thiophene are commercially available and relatively inexpensive, making the direct alkylation route economically attractive.

Reaction Conditions: The use of mild reaction conditions, such as refluxing in acetone, is preferable to high-pressure or cryogenic conditions. prepchem.com

Reagent and Solvent Safety: The choice of solvents and reagents with favorable safety profiles is crucial. Acetone is a common industrial solvent with well-understood handling procedures.

Process Simplicity: A one-step synthesis, such as direct alkylation, is generally easier to scale up than multi-step procedures like the Van Leusen synthesis, which may require more complex purification and handling of intermediates.

Purification: The ease of product isolation and purification is a critical factor. A process that yields a crystalline product that can be isolated by filtration is ideal. The reported synthesis of 1-(3-thienylmethyl)-1H-imidazole involves a simple filtration and evaporation workup. prepchem.com

Waste Management: The environmental impact of the synthesis, including the amount and nature of waste generated, must be considered. Atom-economical reactions are preferred.

A successful gram-scale synthesis has been reported for other N-alkylated indazoles using a metal-free catalysis system, highlighting that with careful planning, regioselective N-alkylation can be achieved on a larger scale. rsc.org

Reaction Pathways and Mechanistic Studies of 1 Thien 2 Ylmethyl Imidazole

Fundamental Reactivity of the Imidazole (B134444) Core

The imidazole ring in 1-(Thien-2-ylmethyl)-imidazole serves as a versatile platform for various chemical transformations. Its reactivity is governed by the presence of two nitrogen atoms, one pyrrole-like (N-1) and one pyridine-like (N-3), which create a unique electronic environment.

Electrophilic Substitution Patterns

The imidazole ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than similar heterocycles like pyrazole. globalresearchonline.netuobabylon.edu.iq In N-1 substituted imidazoles such as this compound, electrophilic substitution typically occurs at the carbon positions of the ring. globalresearchonline.net The reaction proceeds through the formation of a stable arenium ion intermediate. uobabylon.edu.iq

The substitution pattern is directed by the stability of this intermediate. Attack at the C4 or C5 positions is generally favored over the C2 position. uobabylon.edu.iqquora.com This preference is because the positive charge in the intermediate can be delocalized more effectively without placing an unfavorable positive charge on the adjacent nitrogen atom at position 3. globalresearchonline.net The N-1 thienylmethyl substituent acts as an electron-donating group (EDG) through inductive effects, further activating the imidazole ring towards electrophilic attack. wikipedia.org Such activating groups are typically ortho/para directors; in the context of the imidazole ring, this corresponds to the C5 and C2 positions relative to N-1. wikipedia.orgorganicchemistrytutor.com However, the inherent reactivity of the imidazole ring strongly favors the C4/C5 positions.

Table 1: Regioselectivity in Electrophilic Substitution of N-1 Substituted Imidazoles

| Reaction | Reagents | Preferred Position(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 / C5 | Yields a mixture of 4-nitro and 5-nitro isomers. uobabylon.edu.iq |

| Sulfonation | H₂S₂O₇ (oleum) | C4 / C5 | Can lead to a mixture of sulfonic acid derivatives. uobabylon.edu.iq |

| Halogenation | Br₂ in CHCl₃ or I₂ in alkaline solution | C2, C4, C5 | Can lead to poly-substituted products under forcing conditions. uobabylon.edu.iq |

| Coupling | Diazonium salts (e.g., C₆H₅N₂Cl) | C2 | Occurs at the C2 position if C4 and C5 are blocked. uobabylon.edu.iq |

Proton Transfer Dynamics and Tautomerism

Imidazole is an amphoteric molecule, capable of acting as both an acid and a base. globalresearchonline.netnih.gov In this compound, the N-1 position is blocked by the thienylmethyl group, which prevents the classical tautomerism seen in unsubstituted imidazole where a proton can shuttle between the two nitrogen atoms. researchgate.net

The molecule's basicity is centered on the pyridine-like N-3 nitrogen, which has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic sextet. quora.com This nitrogen readily accepts a proton, and the resulting imidazolium cation has a pKa of approximately 7, making the compound about sixty times more basic than pyridine. globalresearchonline.net The acidic proton in unsubstituted imidazole is on N-1 (pKa ≈ 14.5), but this site is unavailable for deprotonation in this N-substituted derivative. globalresearchonline.net Proton transfer dynamics are therefore dominated by the protonation and deprotonation at the N-3 position, a key process in many biological systems where the imidazole side chain of histidine plays a crucial role. bohrium.comfigshare.com

Table 2: Proton Transfer Characteristics of N-1 Substituted Imidazoles

| Property | Description | Value / Site | Reference |

|---|---|---|---|

| Basicity | Site of proton acceptance. | N-3 (Pyridine-like) | globalresearchonline.net |

| pKa of Conjugate Acid | Acidity of the imidazolium ion formed upon protonation. | ~7.0 | globalresearchonline.net |

| Acidity | Site of proton donation. | N/A (N-1 is substituted) | globalresearchonline.net |

| Tautomerism | Proton exchange between N-1 and N-3. | Blocked by N-1 substituent. | researchgate.net |

Radical Addition Reactions

The imidazole ring can also undergo radical addition reactions. For 1-alkylimidazoles, the preferred site of attack for many carbon-centered radicals is the C2 position. nih.gov This regioselectivity is due to the electronic properties of the ring, where the C2 position is susceptible to nucleophilic attack by the radical species. An example includes the arylation of histidine derivatives with aryl radicals. nih.gov

Studies on the reaction of imidazole with hydroxyl radicals (•OH) have shown that addition occurs at the carbon atoms adjacent to a nitrogen, primarily the C2 or C5 positions. rsc.org The reaction proceeds via the formation of a [imidazole-OH]• adduct, and the process shows a negative activation energy, which is characteristic of electrophilic addition of the radical to the imidazole ring. rsc.org

Table 3: Radical Addition to the Imidazole Core

| Radical Species | Preferred Position of Attack | Mechanism |

|---|---|---|

| Carbon-centered radicals (e.g., Aryl, CF₃) | C2 | Addition to the C=N bond. nih.gov |

| Hydroxyl radicals (•OH) | C2, C5 | Electrophilic addition to the ring. rsc.org |

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring provides a second reactive center in the molecule, with its own distinct chemical properties, particularly concerning oxidation and electrophilic substitution.

Oxidation Pathways

The sulfur atom in the thiophene ring is susceptible to oxidation. Thiophene-containing compounds are known to be metabolized or chemically oxidized through pathways involving the sulfur heteroatom. nih.gov The primary oxidation products are thiophene S-oxides, which can be further oxidized to the more stable thiophene 1,1-dioxides. nih.govsemanticscholar.org

The initial thiophene S-oxide intermediate is often unstable and can undergo subsequent reactions. A common pathway is a Diels-Alder dimerization, where the S-oxide acts as a diene. nih.gov It can also react with various nucleophiles via a 1,4 Michael addition. nih.gov These oxidation reactions are significant as they can alter the biological activity and toxicity of thiophene-containing drugs.

Table 4: Oxidation Products of the Thiophene Ring

| Product | Oxidizing Agent | Key Features |

|---|---|---|

| Thiophene S-oxide | Peroxy acids (e.g., m-CPBA) | Often unstable, acts as a diene in Diels-Alder reactions. nih.gov |

| Thiophene 1,1-dioxide | Excess peroxy acid | More stable than the S-oxide. semanticscholar.org |

| Dimeric Adducts | Self-reaction of S-oxide | Formed via Diels-Alder cycloaddition. nih.gov |

Functionalization at Thienyl Ring Positions

The thiophene ring readily participates in electrophilic aromatic substitution reactions, showing a higher reactivity than benzene (B151609). nih.gov The sulfur atom can donate one of its lone pairs of electrons into the aromatic system, activating the ring towards electrophiles. In 2-substituted thiophenes, such as the thienyl moiety in this compound, electrophilic attack occurs preferentially at the C5 position, which is the vacant alpha-position adjacent to the sulfur. If the C5 position is blocked, substitution may occur at the C3 position.

Common functionalization reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. researchgate.net The choice of reaction conditions is crucial, as competition between substitution on the thiophene ring and the imidazole ring can occur. researchgate.net

Table 5: Electrophilic Functionalization of the 2-Substituted Thiophene Ring

| Reaction | Reagents | Preferred Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Nitration | HNO₃ / Acetic Anhydride | C5 |

| Sulfonation | H₂SO₄ | C5 |

| Acylation | Acyl chloride / Lewis Acid | C5 |

Intramolecular and Intermolecular Reactions of the Compound

The reactivity of this compound is characterized by the interplay of the imidazole and thiophene rings. Both heterocyclic systems can participate in a variety of reactions, influenced by the electronic properties of each ring and the methylene (B1212753) bridge connecting them.

Intramolecular Reactions:

While specific studies on the intramolecular reactions of this compound are not extensively documented, the reactivity of analogous N-substituted imidazoles suggests potential pathways. Intramolecular cyclization reactions are plausible, particularly if the imidazole or thiophene ring is further substituted with reactive functional groups. For instance, intramolecular Diels-Alder reactions have been reported for imidazole derivatives where the imidazole ring is tethered to a diene or dienophile nih.gov. In the case of this compound, a suitably activated thiophene ring could potentially undergo an intramolecular cycloaddition with the imidazole ring, leading to the formation of a fused heterocyclic system. However, the conditions for such a reaction would likely be forcing, given the aromatic stability of both rings.

Another potential intramolecular reaction is cyclization through electrophilic attack on either the thiophene or imidazole ring by a reactive group attached to the other ring. The feasibility of such reactions would depend on the nature of the substituents and the length and flexibility of the linker.

Intermolecular Reactions:

The intermolecular reactivity of this compound is more readily predictable based on the known chemistry of imidazole and thiophene.

Electrophilic Substitution: Both the imidazole and thiophene rings are susceptible to electrophilic attack. The imidazole ring is generally more activated towards electrophiles than pyridine but less so than pyrrole uobabylon.edu.iq. Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 position. The thiophene ring is also readily attacked by electrophiles, primarily at the C5 position (adjacent to the sulfur atom and para to the methylene bridge).

Studies on the electrophilic substitution of the related compound, 1-methyl-5-(2-thienyl)-1H-imidazole, have shown that both the thiophene and imidazole rings can undergo reactions such as nitration, bromination, and acylation, depending on the reaction conditions researchgate.net. The regioselectivity of these reactions is influenced by the directing effects of the substituents on both rings. For this compound, it is anticipated that electrophilic attack will occur on both the thiophene and imidazole rings, with the precise location depending on the specific electrophile and reaction conditions.

| Reaction | Reagent | Potential Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | Nitrated on thiophene and/or imidazole ring | researchgate.net |

| Bromination | Br₂ | Brominated on thiophene and/or imidazole ring | researchgate.net |

| Acylation | Acyl chloride/Lewis acid | Acylated on thiophene and/or imidazole ring | researchgate.net |

N-Alkylation and N-Acylation: The lone pair of electrons on the N3 atom of the imidazole ring makes it nucleophilic and susceptible to alkylation and acylation. Reaction with alkyl halides or acyl halides would lead to the formation of imidazolium salts. This is a common reaction for N-substituted imidazoles chemistry-online.com.

Reactions involving the Thiophene Ring: The thiophene ring can participate in various reactions characteristic of this heterocycle, such as metalation followed by reaction with electrophiles.

Elucidation of Reaction Mechanisms in Synthesis

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a suitable 2-thienylmethyl derivative, typically 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593).

The reaction mechanism is a classic example of a nucleophilic substitution reaction (SN2). The imidazole anion, generated in situ by a base, acts as the nucleophile.

Mechanism of N-alkylation:

Deprotonation of Imidazole: In the presence of a base (e.g., sodium hydride, potassium carbonate), the acidic proton on the N1 atom of imidazole is removed to form the imidazolate anion. This anion is a potent nucleophile.

Imidazole + Base ⇌ Imidazolate Anion + Conjugate Acid of Base

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the methylene group in 2-(halomethyl)thiophene. This is a concerted step where the nucleophile attacks and the leaving group (halide ion) departs simultaneously.

Imidazolate Anion + 2-(Halomethyl)thiophene → this compound + Halide Ion

This SN2 mechanism is supported by kinetic studies of similar N-alkylation reactions of imidazoles, which typically show second-order kinetics, being first order in both the imidazole and the alkylating agent. The rate of the reaction is influenced by several factors:

Nature of the Leaving Group: The reaction rate increases with a better leaving group (I > Br > Cl).

Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity.

Base: A strong base is required to efficiently deprotonate the imidazole.

| Reactant 1 | Reactant 2 | Base | Solvent | Mechanism |

| Imidazole | 2-(Chloromethyl)thiophene | NaH | DMF | SN2 |

| Imidazole | 2-(Bromomethyl)thiophene | K₂CO₃ | Acetonitrile | SN2 |

Alternative synthetic routes, such as the van Leusen imidazole synthesis, could potentially be employed, which involves the reaction of an aldehyde (thiophene-2-carboxaldehyde), a primary amine, and tosylmethyl isocyanide mdpi.com. However, the direct N-alkylation method remains the most common and mechanistically well-understood pathway for the synthesis of this compound.

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, and mass spectrometry data for the specific chemical compound “this compound” could not be located.

While general spectroscopic characteristics of imidazole and thiophene derivatives are available, specific high-resolution data, including chemical shifts, coupling constants, detailed vibrational mode analysis, and fragmentation patterns for "this compound," are not present in the available literature.

Therefore, the generation of an article with the requested detailed and scientifically accurate spectroscopic characterization and structural elucidation for this particular compound is not possible at this time. To provide a thorough and accurate analysis as outlined, access to primary research data from the synthesis and characterization of "this compound" would be required.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions. While the crystal structure of 1-(Thien-2-ylmethyl)-imidazole is not available, the analysis of a closely related compound, 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, provides valuable analogous data.

Single crystal X-ray diffraction analysis of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole reveals a monoclinic crystal system with the space group P21/n. The benzimidazole (B57391) ring system is essentially planar. The two thiophene (B33073) rings are not coplanar with the benzimidazole ring. One thiophene ring is canted by 24.06 (12)° and the other by 85.07 (10)° from the benzimidazole plane. The dihedral angle between the major components of the thiophene rings is 84.90 (14)°. This twisted conformation is a common feature in such multi-ring systems and is influenced by steric hindrance between the constituent rings. A similar non-planar conformation would be expected for this compound, with a dihedral angle between the imidazole (B134444) and thiophene rings. For instance, in 2-(2-Thienyl)-4,5-dihydro-1H-imidazole, the two five-membered rings are twisted by a dihedral angle of 5.17 (10)°.

The solid-state structure of organic molecules is stabilized by a network of intermolecular interactions. In the crystal structure of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, weak C—H···N hydrogen bonds link molecules into chains. Additionally, C—H···π interactions are observed, which further stabilize the crystal packing by forming a layered network. The crystal packing of 2-(2-Thienyl)-4,5-dihydro-1H-imidazole is characterized by intermolecular N—H···N and C—H···N hydrogen bonds that link neighboring molecules into one-dimensional chains. These types of weak intermolecular interactions are expected to play a significant role in the crystal packing of this compound, influencing its physical properties such as melting point and solubility.

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| C—H···N Hydrogen Bonds | Weak hydrogen bonds involving a carbon-bound hydrogen and a nitrogen atom. | Links molecules into chains, forming the primary structural motif. |

| C—H···π Interactions | Interactions between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the formation of a three-dimensional network, stabilizing the overall crystal structure. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the electronic properties and contributes to the stability of the crystal lattice. |

In the crystal structure of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, the thiophene groups exhibit rotational disorder over two sets of sites. This disorder is modeled with occupancy ratios of 0.916 (2):0.084 (2) and 0.903 (2):0.097 (2). Such disorder is not uncommon in crystal structures where parts of a molecule can adopt multiple, energetically similar conformations. The presence of disorder can affect the precision of the determined bond lengths and angles but also provides insight into the conformational flexibility of the molecule in the solid state. Similar disorder phenomena could potentially be observed in the crystal structure of this compound, particularly involving the orientation of the thiophene ring relative to the rest of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For molecules containing chromophores, such as the imidazole and thiophene rings in this compound, characteristic absorption bands are observed.

The UV-Vis spectrum of imidazole-containing compounds typically displays absorptions corresponding to π → π* and n → π* transitions. Imidazole itself has a characteristic absorption peak around 217 nm, which is attributed to a π → π* electron transition from the C=N bond within the imidazole ring. Another absorption at a longer wavelength, around 275 nm, is identified as an n → π* transition of the C=N group.

The presence of the thiophene ring, another aromatic heterocycle, will also contribute to the UV-Vis spectrum. The conjugation between the imidazole and thiophene rings through the methylene (B1212753) linker will likely influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions. It is expected that this compound will exhibit absorption bands in the UV region, characteristic of the electronic transitions within its heterocyclic ring systems. The exact position and intensity of these bands would provide valuable information about the electronic structure of the molecule. For instance, in new aromatic imines containing thiazole (B1198619) and thiophene rings, π–π* and n–π* transitions were monitored to understand their electronic properties.

| Electronic Transition | Description | Expected Wavelength Region |

|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Typically in the shorter wavelength UV region (~200-300 nm). |

| n → π | Promotion of a non-bonding electron (from nitrogen) to a π antibonding orbital. | Typically at longer wavelengths with lower intensity compared to π → π* transitions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives/complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique used to study species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is not paramagnetic, its metal complexes, particularly with transition metals like copper(II), can be investigated using EPR.

The EPR spectra of copper(II) complexes with imidazole-containing ligands provide valuable information about the coordination environment of the copper ion, including the geometry of the complex and the nature of the metal-ligand bonding. nih.govresearchgate.netmdpi.com The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the electronic structure of the copper center. researchgate.net Studies on copper(II) polyimidazole complexes have utilized Electron Spin-Echo Envelope Modulation (ESEEM) spectroscopy, a pulsed EPR technique, to probe the interaction of the copper ion with the remote nitrogen atoms of the imidazole ligands. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal stability of derivatives)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition behavior.

The thermal stability of metal complexes containing imidazole derivatives has been investigated using TGA. For instance, hexaimidazolecobalt(II) nitrate (B79036) and perchlorate (B79767) complexes have been shown to be thermally stable up to 150 °C and 170 °C, respectively. mdpi.com The decomposition of binary mixtures of imidazole-based ionic liquids has also been studied, revealing a two-stage decomposition process. nih.gov Such studies are crucial for determining the operational temperature range of materials based on this compound and its derivatives.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. For 1-(Thien-2-ylmethyl)-imidazole, these calculations can predict its three-dimensional structure, vibrational modes, and electronic properties, which are crucial for determining its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for analyzing molecules like this compound. DFT calculations can provide detailed information on the molecule's geometry, energy, and the distribution of electrons. Recent studies on structurally similar compounds, such as thieno-imidazole based molecules, have utilized DFT to explore their optoelectronic properties for applications like solar cells nih.gov.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, which is crucial for flexible molecules, involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. This is often achieved by performing a potential energy scan for the rotatable bonds to identify the lowest-energy conformer nih.gov. In a theoretical study on the closely related compound 1-(thiophen-2-yl-methyl)-2-(thiophen-2-yl)-1H-benzimidazole, geometry optimization was performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set. The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data, validating the accuracy of the computational models researchgate.net. For instance, key bond lengths in the imidazole (B134444) and thiophene (B33073) rings were determined, providing a precise structural model of the molecule in its ground state.

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole (B57391) Analog (Data adapted from a study on 1-(thiophen-2-yl-methyl)-2-(thiophen-2-yl)-1H-benzimidazole) researchgate.net

| Parameter | Bond Length (Å) - B3LYP/6-31G(d) | Bond Angle (°) - B3LYP/6-31G(d) |

| C1-N7 | 1.390 | - |

| N7-C8 | 1.312 | - |

| C2-N9 | - | 133.1 |

| C2-N9-C8 | - | 107.4 |

Note: The table presents a selection of parameters from a related benzimidazole structure to illustrate typical computational outputs. Atom numbering corresponds to the original study.

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. DFT calculations are highly effective for this purpose. The calculated vibrational frequencies for the optimized geometry of this compound can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

In the study of the analogous 1-(thiophen-2-yl-methyl)-2-(thiophen-2-yl)-1H-benzimidazole, the vibrational frequencies were calculated using the B3LYP/6-31G(d) method. The results indicated that the B3LYP functional provided superior agreement with the observed experimental frequencies compared to the scaled Hartree-Fock approach, demonstrating its reliability for molecular vibrational problems researchgate.net. Such analysis allows for the detailed assignment of stretching, bending, and torsional modes of the thiophene and imidazole rings, as well as the methylene (B1212753) bridge.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties irjweb.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity irjweb.com.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

For a representative imidazole derivative, DFT calculations at the B3LYP/6-311+G(d,p) level determined the HOMO energy to be -6.2967 eV and the LUMO energy to be -1.8096 eV, resulting in an energy gap of 4.4871 eV irjweb.com. This relatively large gap suggests high stability irjweb.com. The calculated chemical hardness was found to be 2.2449 eV irjweb.com. These descriptors provide a quantitative measure of the molecule's reactivity, stability, and electron-donating or accepting capabilities ajchem-a.com.

Table 2: Global Reactivity Descriptors for a Representative Imidazole Derivative (Data adapted from a study on an imidazole derivative) irjweb.com

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack irjweb.comlibretexts.org. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential deeporigin.com.

For molecules containing imidazole and thiophene rings, MESP analysis can identify the most reactive sites. In imidazole derivatives, the nitrogen atoms are typically the most electron-rich centers, appearing as red regions on the MESP map, making them likely sites for protonation and coordination with electrophiles orientjchem.org. The hydrogen atoms, particularly those attached to the rings, are generally electron-deficient and appear as blue regions. This visualization is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions proteopedia.orgresearchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and other intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals nih.govacadpubl.eu. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength.

Ab Initio Methods (e.g., CASSCF) for High-Level Electronic Structure

To accurately describe the electronic structure of molecules with complex electronic arrangements, such as those with multiple lone pairs and π-systems like this compound, high-level ab initio methods are indispensable. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for this purpose as it can account for static electron correlation, which is crucial for understanding excited states, bond-breaking processes, and the electronic nature of aromatic systems.

In the context of this compound, CASSCF calculations would typically involve defining an "active space" comprising the π-orbitals of both the thiophene and imidazole rings, as well as the non-bonding orbitals of the nitrogen and sulfur atoms. By allowing for all possible electronic configurations within this active space, CASSCF can provide a detailed and accurate picture of the molecule's electronic landscape. This level of theory is critical for investigating phenomena such as the extent of π-conjugation between the two heterocyclic rings and the nature of low-lying electronic excited states, which are fundamental to the molecule's photophysical properties. While specific CASSCF studies on this compound are not extensively documented in the literature, the principles of applying this method to similar heterocyclic systems are well-established. For instance, comprehensive theoretical studies on electron scattering with thiophene have utilized the Complete Active Space – Configuration Integration (CAS–CI) method to understand its electronic resonances researchgate.net.

Simulation of Spectroscopic Data

Computational methods are routinely used to simulate various types of spectra, providing a theoretical basis for the interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become a standard tool in structural elucidation. For this compound, Density Functional Theory (DFT) calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The theoretical chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. Such calculations can help in the unambiguous assignment of peaks in the experimental spectrum and can also be used to predict how chemical shifts might change with conformational variations or upon substitution. Integrated approaches combining experimental solid-state NMR with DFT calculations have proven effective in providing reliable structural information for imidazole tautomeric systems, helping to assign signals and understand the effects of intermolecular interactions on chemical shifts mdpi.com.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 7.8 - 8.2 | - |

| Imidazole C4-H | 7.1 - 7.4 | - |

| Imidazole C5-H | 7.0 - 7.3 | - |

| Methylene (-CH₂-) | 5.3 - 5.6 | - |

| Thiophene H3' | 6.9 - 7.1 | - |

| Thiophene H4' | 6.9 - 7.1 | - |

| Thiophene H5' | 7.3 - 7.6 | - |

| Imidazole C2 | - | 137 - 140 |

| Imidazole C4 | - | 128 - 131 |

| Imidazole C5 | - | 118 - 121 |

| Methylene (-CH₂-) | - | 48 - 52 |

| Thiophene C2' | - | 140 - 143 |

| Thiophene C3' | - | 125 - 128 |

| Thiophene C4' | - | 126 - 129 |

| Thiophene C5' | - | 124 - 127 |

Note: The predicted chemical shift ranges are illustrative and based on typical values for similar structural motifs. Actual calculated values would depend on the specific level of theory and basis set employed.

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are also valuable for understanding the vibrational modes and electronic transitions of this compound.

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The resulting theoretical IR spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretches, C=C and C=N ring stretches, and various bending modes. For example, DFT calculations have been successfully used to analyze the vibrational spectra of imidazole-phenothiazine hybrids nih.gov.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations provide information about the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. For this compound, TD-DFT calculations can predict the π→π* and n→π* transitions associated with the imidazole and thiophene chromophores. Such studies on other imidazole derivatives have shown good agreement between theoretical and experimental spectra researchgate.netresearchgate.net.

| Spectral Region | Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| High Frequency | 3100 - 3200 | Aromatic C-H stretching (imidazole and thiophene) |

| 2900 - 3000 | Methylene (-CH₂) C-H stretching | |

| Mid Frequency | 1500 - 1600 | C=C and C=N ring stretching (imidazole and thiophene) |

| 1400 - 1500 | Ring deformation modes | |

| Fingerprint | Below 1400 | In-plane and out-of-plane C-H bending, ring torsions |

Note: This table provides a general overview of expected vibrational modes.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. For the synthesis of this compound, a likely pathway is the nucleophilic substitution reaction between an imidazole salt and 2-(chloromethyl)thiophene (B1266113).

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, and also in solution, the properties of this compound are influenced by intermolecular interactions. Computational methods can be used to analyze and quantify these non-covalent interactions.

Hydrogen Bonding: Although this compound does not have a traditional hydrogen bond donor, the nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, hydrogen bonds can form. Computational studies on related systems, such as 2-(2-Thienyl)-4,5-dihydro-1H-imidazole, have revealed the presence of intermolecular N—H⋯N and C—H⋯N hydrogen bonds that link neighboring molecules nih.gov.

π-π Stacking: Both the imidazole and thiophene rings are aromatic and can therefore participate in π-π stacking interactions. These interactions are crucial in determining the crystal packing of the molecule. Computational analysis can determine the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and the associated interaction energies. Studies on imidazole-based molecular junctions have demonstrated the formation of stable π–π stacked dimers nih.govresearchgate.netrsc.org. The interplay between hydrogen bonding and π-π stacking is a key factor in the supramolecular chemistry of such compounds rsc.orgnih.gov. For instance, in some crystal structures of related compounds, π-π stacking interactions contribute to the formation of 2D supramolecular layers researchgate.net.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation (Mechanism-focused)

Computational methods are extensively used in drug discovery to understand the relationship between a molecule's structure and its biological activity. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build predictive models.

These models correlate the biological activity of a series of compounds with their calculated physicochemical properties (descriptors). These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By identifying the key descriptors that influence activity, QSAR models can guide the design of new, more potent analogues. For example, QSAR studies on imidazole derivatives as 14α-demethylase inhibitors have highlighted the importance of descriptors related to van der Waals volumes and electronegativities researchgate.net. Similarly, SAR studies on other imidazole derivatives have provided insights into how different substituents affect their antifungal activity nih.gov. Thiophene-containing compounds have also been the subject of QSAR studies to understand their therapeutic potential researchgate.netnih.govresearchgate.net.

Insufficient Data Available for Comprehensive Article on the Coordination Chemistry of this compound

The initial research strategy aimed to gather comprehensive information to construct a detailed article covering the design, synthesis, complexation behavior, structural characterization, stability, and theoretical aspects of this compound complexes, as per the requested outline. However, the search for specific experimental and theoretical findings related to this compound yielded no dedicated studies.

General information on the coordination chemistry of various imidazole derivatives reveals that the imidazole ring typically coordinates to transition metal ions through its pyridine-like nitrogen atom. This interaction can lead to the formation of complexes with diverse geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. wikipedia.org Methods for synthesizing such complexes generally involve the reaction of the imidazole-based ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq Spectroscopic techniques like infrared (IR) and UV-Visible (UV-Vis) spectroscopy, along with single-crystal X-ray diffraction, are commonly employed to characterize these complexes and elucidate their structures. rdd.edu.iqnih.gov

Furthermore, studies on other imidazole derivatives have explored the stability of the resulting metal complexes, often discussed in the context of the Irving-Williams series for divalent transition metal ions. osti.govresearchgate.net Theoretical investigations, such as those using Density Functional Theory (DFT), have also been applied to understand the electronic structures and bonding within these types of coordination compounds. ekb.egmdpi.com

Despite the broad knowledge base for imidazole coordination chemistry, the absence of specific data for this compound prevents a detailed and accurate discussion within the strict confines of the requested article structure. Without published research on its specific metal complexes, any attempt to generate content for the outlined sections—such as its unique complexation behavior, precise ligand binding modes, the geometrical structures of its metal centers, and its stability constants—would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the lack of available scientific literature specifically detailing the coordination chemistry of this compound, it is not possible to generate the requested in-depth and focused article at this time. Further experimental research on this specific compound would be necessary to provide the data required for such a comprehensive review.

Coordination Chemistry of 1 Thien 2 Ylmethyl Imidazole and Its Derivatives

Applications in Catalysis

The coordination chemistry of 1-(thien-2-ylmethyl)-imidazole and its derivatives is closely linked to their application in homogeneous catalysis. While direct catalytic studies for this compound are not extensively documented in dedicated research, the catalytic behavior of structurally analogous imidazole (B134444) derivatives, particularly those used as ligands in transition metal complexes, provides significant insight into their potential catalytic applications. The presence of both a soft thienyl sulfur donor and a borderline imidazole nitrogen donor allows for versatile coordination with various metal centers, which is a key feature for designing effective catalysts.

Research into similar N-heterocyclic carbene (NHC) and imidazole-ligated metal complexes has revealed their effectiveness in a range of organic transformations. For instance, complexes involving imidazole derivatives have shown considerable activity in oxidation and carbon-carbon bond-forming reactions.

A particularly relevant area of application is in olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. Ruthenium complexes bearing imidazole ligands have been developed as effective and robust catalysts for these reactions. Studies on phosphine-free ruthenium benzylidene complexes containing ligands structurally similar to this compound, such as 1-benzyl-1H-imidazole, demonstrate high efficacy in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions. mdpi.com

These catalysts are noted for their stability and activity, especially at high temperatures where traditional phosphine-containing catalysts may decompose or lead to side reactions. mdpi.com The catalytic cycle of these ruthenium complexes is initiated by the dissociation of a ligand to create a vacant coordination site for the olefin substrate. The stability and bonding characteristics of the imidazole ligand are crucial for both the catalyst's stability and its activity.

Detailed Research Findings: Olefin Metathesis

Detailed investigations into ruthenium catalysts bearing N-benzyl-imidazole ligands, a close structural analogue to N-(thien-2-ylmethyl)-imidazole, provide specific performance data in RCM and CM reactions. These phosphine-free ruthenium complexes have been shown to be excellent precatalysts for reactions requiring harsh conditions. mdpi.com

For example, the catalytic behavior of such complexes was evaluated in the model RCM reaction of N,N-diallyl-4-methylbenzenesulfonamide. The results, summarized in the table below, illustrate the efficiency of these catalysts.

Table 1: Catalytic Performance in the Ring-Closing Metathesis (RCM) of N,N-diallyl-4-methylbenzenesulfonamide

| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ru-complex with 1-benzyl-1H-imidazole ligand | N,N-diallyl-4-methylbenzenesulfonamide | 1-(4-methylphenylsulfonyl)-2,5-dihydro-1H-pyrrole | Toluene, 80 °C, 2 h | >98 |

The high yield indicates that the imidazole-based ligand helps in forming a highly active and stable catalytic species. The strength of the Ruthenium-Nitrogen bond is considered a key factor in maintaining the catalyst's high activity under demanding conditions. mdpi.com

Furthermore, these types of catalysts have been successfully applied to more challenging Cross-Metathesis (CM) reactions. The CM of ethyl oleate (B1233923) with ethene is an important industrial reaction, and the performance of imidazole-ligated ruthenium complexes in this transformation highlights their potential.

Table 2: Catalytic Performance in the Cross-Metathesis (CM) of Ethyl Oleate with Ethene

| Catalyst | Substrates | Products | Reaction Conditions | Conversion (%) |

|---|---|---|---|---|

| Ru-complex with 1-benzyl-1H-imidazole ligand | Ethyl oleate and Ethene | 1-Decene and Ethyl 9-decenoate | Toluene, 100 °C, 3 h | 85 |

The successful application in these varied metathesis reactions underscores the utility of N-alkylated imidazole ligands, including by extension this compound, in designing robust and efficient catalysts for the synthesis of valuable chemical compounds. The electronic and steric properties imparted by the thienylmethyl group are expected to modulate the catalytic activity, potentially offering unique selectivity in various transformations.

Mechanistic Investigations of Biological Interactions at the Molecular Level

Molecular Target Identification and Binding Studies

The specificity of a compound's biological effect is intrinsically linked to its interaction with molecular targets within a biological system. For 1-(Thien-2-ylmethyl)-imidazole and its close analogs, research has identified key enzymatic targets, shedding light on its potential therapeutic applications.

Interaction with Enzymes and Receptors

The primary molecular targets identified for imidazole-based compounds, including those with a thienylmethyl substituent, are enzymes critical to pathogenic survival and human cellular processes.

Cytochrome P450 121 (CYP121): Studies on imidazole-derived compounds have highlighted CYP121, an essential enzyme in Mycobacterium tuberculosis, as a significant target. The imidazole (B134444) moiety is crucial for the interaction, with the nitrogen atom of the imidazole ring coordinating to the heme iron within the enzyme's active site. nih.gov This binding is further stabilized by a hydrogen bond formed between the imidazole nitrogen and a water ligand, which in turn is coordinated to the heme iron. nih.gov This mode of action effectively blocks the solvent channel that leads to the active site, thereby inhibiting the enzyme's function. nih.gov The interaction is analogous to the binding mode of well-known antifungal azole drugs with other P450 enzymes. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI): A structurally similar compound, 4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-imidazole, has been identified as an inhibitor of FabI. drugbank.com This enzyme is a key component of the type II fatty acid synthase (FAS-II) system in bacteria, which is responsible for the biosynthesis of mycolic acids—essential components of the mycobacterial cell wall. drugbank.com FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle. nih.gov Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.

Table 1: Summary of Enzyme Interactions

| Enzyme Target | Key Interacting Moiety | Primary Binding Interaction | Consequence of Binding |

|---|---|---|---|

| CYP121 | Imidazole Ring | Coordination of imidazole nitrogen to the active site heme iron. nih.gov | Blockage of the active site solvent channel, inhibiting substrate access. nih.gov |

| FabI | Thienyl-imidazole scaffold | Inhibition of the enzyme's reductase activity. drugbank.com | Disruption of the mycolic acid biosynthesis pathway. drugbank.com |

DNA/RNA Binding Modes

While various imidazole-containing compounds, such as certain imidazole-2-thiones and synthetic pyrrole-imidazole polyamides, have been specifically designed to interact with nucleic acids through intercalation or groove binding, there is currently no scientific literature describing the direct binding of this compound to either DNA or RNA. nih.gov The known mechanisms of action for this compound and its close analogs are centered on protein targets rather than nucleic acids. Similarly, while small molecules have been developed to target RNA-binding proteins, no studies have implicated this compound in such interactions. nih.govnih.govmdpi.com

Protein-Ligand Interaction Profiling

The comprehensive analysis of interactions between a protein and a ligand is crucial for understanding binding affinity and specificity. Tools such as the Protein-Ligand Interaction Profiler (PLIP) are utilized to detect and visualize the full spectrum of non-covalent interactions in 3D structures. nih.govnih.govgithub.com These interactions include:

Hydrogen bonds

Hydrophobic contacts

π-stacking

π-cation interactions

Salt bridges

Water bridges

Halogen bonds

Table 2: Predicted Protein-Ligand Interactions for this compound with CYP121

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues/Components Involved |

|---|---|---|

| Water Bridge / Hydrogen Bond | Imidazole Nitrogen | Heme iron-coordinated water molecule. nih.gov |

| Hydrophobic Contacts | Thienyl ring, methyl linker | Nonpolar amino acid residues in the active site. |

| π-Stacking | Thienyl ring | Aromatic amino acid residues (e.g., Phe, Tyr). |

Enzymatic Activity Modulation Mechanisms

The therapeutic potential of this compound is realized through its ability to modulate the activity of specific enzymes. The primary mechanism observed is inhibition, which disrupts essential cellular pathways.

Inhibition Mechanisms (e.g., Carbonic Anhydrase, Topoisomerase IIα, CYP121, FAK, Aurora Kinase, FabI)

CYP121: The inhibition of CYP121 by imidazole derivatives is a direct consequence of the binding interaction described previously. By coordinating with the heme iron, the compound acts as a competitive inhibitor, preventing the natural substrate, cyclodityrosine (cYY), from accessing the catalytic center. nih.gov This blocks the C-C coupling reaction that CYP121 catalyzes, thereby halting the production of mycocyclosin, a metabolite essential for the viability of M. tuberculosis. nih.gov

FabI: Inhibition of FabI disrupts the Type II fatty acid synthesis (FAS-II) pathway, which is crucial for producing the long-chain mycolic acids that form the protective outer layer of mycobacteria. drugbank.com The inhibitor prevents FabI from catalyzing the NADH-dependent reduction of 2-trans-enoyl-ACP, an essential elongation step in fatty acid synthesis. drugbank.comnih.gov This disruption of the cell wall synthesis leads to compromised bacterial integrity and eventual cell death.

Carbonic Anhydrase, Topoisomerase IIα, FAK, and Aurora Kinase: There is no scientific evidence to suggest that this compound inhibits Carbonic Anhydrase, Topoisomerase IIα, Focal Adhesion Kinase (FAK), or Aurora Kinase. The inhibition of carbonic anhydrases typically involves compounds with a sulfonamide moiety that binds to the active site zinc ion, a feature absent in this compound. nih.govmdpi.com While some distinct imidazole derivatives have been reported as inhibitors of Topoisomerase II, FAK, or Aurora Kinases, the specific structural class of this compound has not been implicated in these activities. nih.govnih.govnih.gov

Mechanistic Studies of DNA Repair Pathway Modulation

The modulation of DNA repair pathways is a critical strategy in cancer therapy and genome engineering. This often involves the inhibition of key enzymes in pathways like non-homologous end joining (NHEJ) or microhomology-mediated end joining (MMEJ). nih.gov However, there are no published mechanistic studies investigating the role of this compound in the modulation of any DNA repair pathways. Its known targets are not directly involved in DNA repair processes.

Based on a thorough review of available scientific literature, there is no specific information regarding "this compound" in the context of the detailed mechanistic and computational investigations requested. Research and data concerning molecular docking, dynamics simulations, specific signaling pathway modulation (such as c-MYC G-quadruplex DNA stabilization or tubulin polymerization interference), and the influence of structural modifications on the mechanistic profile of this particular compound are not present in the indexed literature.

Therefore, it is not possible to generate the article with the specified outline and content requirements focusing solely on "this compound".

Future Directions and Emerging Research Avenues for 1 Thien 2 Ylmethyl Imidazole

The exploration of 1-(thien-2-ylmethyl)-imidazole and its analogues stands at a pivotal juncture, with burgeoning research avenues promising to unlock novel applications and deeper fundamental understanding. The convergence of advanced synthetic methods, powerful characterization techniques, computational prowess, and new conceptual frameworks in chemical biology and materials science is setting the stage for the next wave of innovation centered on this versatile heterocyclic scaffold. Future efforts are anticipated to move beyond incremental modifications, aiming instead for transformative breakthroughs in how these molecules are designed, understood, and utilized.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-(Thien-2-ylmethyl)-imidazole, and how can purity be validated?

Methodological Answer: The synthesis of imidazole derivatives often involves condensation reactions between substituted amines and carbonyl-containing precursors. For example, analogous compounds like 4-(thiophen-2-yl)-1H-imidazole were synthesized via reactions of bromo ketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) with formamide under controlled heating (60–80°C) . Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Characterization : Validate purity via melting point analysis, IR (e.g., absorption peaks at ~3115 cm⁻¹ for N-H stretching), and NMR (¹H/¹³C for thiophene and imidazole proton assignments). HPLC (normal-phase) with retention time (tR) comparisons ensures homogeneity .

Q. 1.2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., imidazole N-H stretching at ~3100–3300 cm⁻¹ and thiophene C-S stretching at ~600–700 cm⁻¹) .